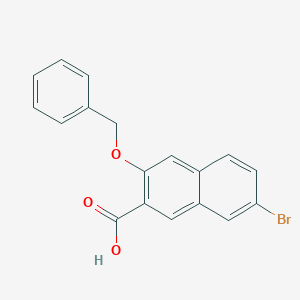
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C18H13BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both benzyloxy and bromo substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available naphthalene derivatives. One common method involves the bromination of 3-benzyloxy-naphthalene, followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学的研究の応用
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and bromo substituents can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 3-Benzyloxy-7-chloro-naphthalene-2-carboxylic acid
- 3-Benzyloxy-7-iodo-naphthalene-2-carboxylic acid
- 3-Benzyloxy-7-fluoro-naphthalene-2-carboxylic acid
Uniqueness
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also affects the compound’s electronic properties, making it distinct from its chloro, iodo, and fluoro counterparts.
特性
分子式 |
C18H13BrO3 |
|---|---|
分子量 |
357.2 g/mol |
IUPAC名 |
7-bromo-3-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13BrO3/c19-15-7-6-13-10-17(16(18(20)21)9-14(13)8-15)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |
InChIキー |
BOAOKYPHSCMSEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
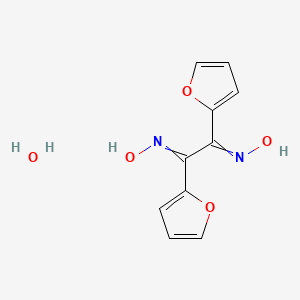
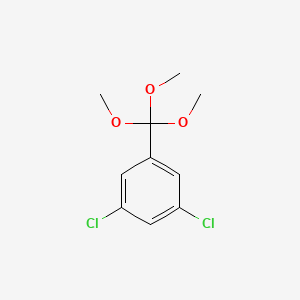
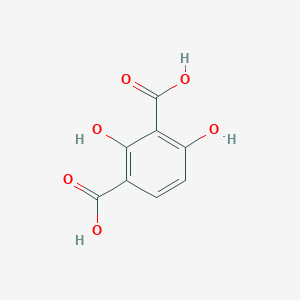
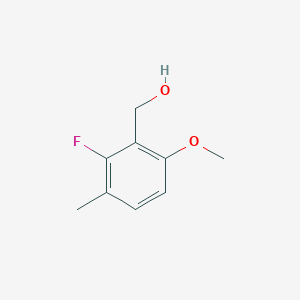
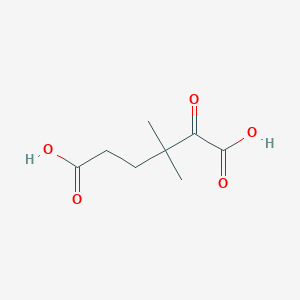
![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)

![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
